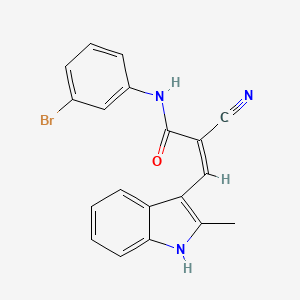
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in 1957 and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline powder that is insoluble in water and has a melting point of 158-160°C.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a lack of energy production, which ultimately causes the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been found to have both acute and chronic effects on aquatic organisms. In acute exposures, it can cause mortality, while chronic exposures can result in growth inhibition, reproductive impairment, and behavioral changes. N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to have toxic effects on soil microorganisms and earthworms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. Its advantages include its low cost, availability, and effectiveness against a wide range of weeds. However, its limitations include its potential toxicity to non-target organisms and the environment, as well as its limited effectiveness against some weeds.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea. One area of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea on the environment and human health. Additionally, there is a need for more research on the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea and its effects on different plant species and ecosystems. Finally, there is a need for more research on the development of sustainable agricultural practices that minimize the use of herbicides like N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties. It is known to inhibit photosynthesis by blocking the electron transport chain in the chloroplasts of plants. This results in the death of the plant due to the lack of energy production. N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It is also used in non-agricultural settings, such as golf courses, parks, and industrial sites.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2OS/c1-20-13-5-2-8(15)6-12(13)19-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPGZTHZUDTNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739321.png)
![4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
![N'-[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3739330.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3739345.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)

![3-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739370.png)

![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B3739388.png)

![N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3739422.png)
